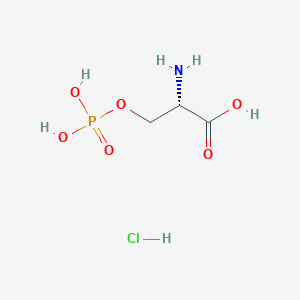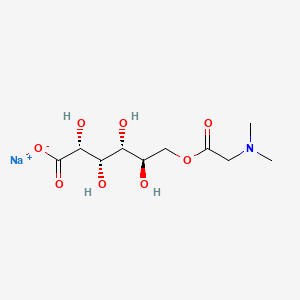
Risedronate sodium
Descripción general
Descripción
El risedronato sódico es un bisfosfonato de piridinilo utilizado principalmente para tratar y prevenir la osteoporosis y la enfermedad ósea de Paget. Funciona inhibiendo la resorción ósea mediada por osteoclastos, modulando así el metabolismo óseo . Este compuesto es conocido por su alta afinidad por los cristales de hidroxiapatita en el hueso, lo que lo hace efectivo para reducir la renovación ósea .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El risedronato sódico se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de ácido 3-piridil acético con tricloruro de fósforo y ácido fosforoso, seguido de hidrólisis para producir ácido risedrónico. Este ácido se neutraliza entonces con hidróxido de sodio para formar risedronato sódico .
Métodos de Producción Industrial: La producción industrial de risedronato sódico a menudo emplea técnicas de evaporación de solventes para mejorar la biodisponibilidad. Por ejemplo, las nanopartículas de risedronato sódico se pueden preparar utilizando dodecil sulfato de sodio, polisorbato, macrogol, carboximetilcelulosa sódica y carboximetildextrano sódico como estabilizadores . Estos métodos garantizan un tamaño de partícula y una estabilidad consistentes, cruciales para aplicaciones farmacéuticas.
Análisis De Reacciones Químicas
Tipos de Reacciones: El risedronato sódico principalmente sufre reacciones de hidrólisis y quelación. Es estable en condiciones fisiológicas, pero puede formar complejos con iones metálicos debido a su estructura de bisfosfonato .
Reactivos y Condiciones Comunes:
Hidrólisis: Típicamente implica agua y condiciones ácidas o básicas suaves.
Quelación: Implica iones metálicos como calcio, magnesio y hierro, a menudo en soluciones acuosas.
Productos Principales: El producto principal de la hidrólisis es el ácido risedrónico. Las reacciones de quelación resultan en complejos metal-bisfosfonato, que son significativos en su mecanismo de acción .
Aplicaciones Científicas De Investigación
El risedronato sódico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar las interacciones y estabilidad de los bisfosfonatos.
Biología: Se investiga por sus efectos en las células óseas y su potencial en el tratamiento de enfermedades relacionadas con los huesos.
Medicina: Ampliamente utilizado en entornos clínicos para tratar la osteoporosis y la enfermedad de Paget. .
Industria: Empleado en el desarrollo de sistemas avanzados de administración de fármacos, como nanopartículas y nanoesponjas, para mejorar la biodisponibilidad y la eficacia terapéutica
Mecanismo De Acción
El risedronato sódico se une a los cristales de hidroxiapatita en el hueso, inhibiendo la actividad de los osteoclastos y la resorción ósea . A nivel celular, se capta por los osteoclastos a través de la endocitosis de fase fluida. Una vez dentro de los osteoclastos, interrumpe la vía del mevalonato, lo que lleva a la apoptosis de estas células resorbedoras de hueso . Esta acción reduce la renovación ósea y aumenta la densidad mineral ósea.
Compuestos Similares:
Alendronato: Otro bisfosfonato utilizado para tratar la osteoporosis. .
Ibandronato: Se utiliza para la osteoporosis, particularmente eficaz para reducir las fracturas vertebrales.
Zolendronato: Un bisfosfonato más potente utilizado para casos graves de osteoporosis y enfermedad de Paget.
Singularidad del Risedronato Sódico: El risedronato sódico es único debido a su alta afinidad por la hidroxiapatita ósea y su capacidad de administrarse por vía oral con un perfil de efectos secundarios relativamente favorable. Su unión específica e inhibición de los osteoclastos lo convierten en una opción preferida para muchos pacientes con osteoporosis .
Comparación Con Compuestos Similares
Alendronate: Another bisphosphonate used to treat osteoporosis. .
Ibandronate: Used for osteoporosis, particularly effective in reducing spine fractures.
Zoledronate: A more potent bisphosphonate used for severe cases of osteoporosis and Paget’s disease.
Uniqueness of Risedronate Sodium: this compound is unique due to its high affinity for bone hydroxyapatite and its ability to be administered orally with a relatively favorable side effect profile. Its specific binding and inhibition of osteoclasts make it a preferred choice for many patients with osteoporosis .
Propiedades
IUPAC Name |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDPXKCEWYIAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105462-24-6 (Parent) | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20924178 | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115436-72-1, 122458-82-6 | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NE 58095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Risedronate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISEDRONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)




![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)








